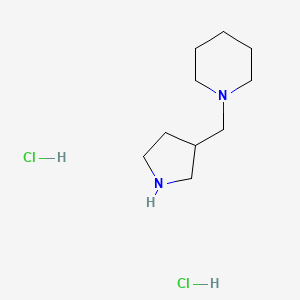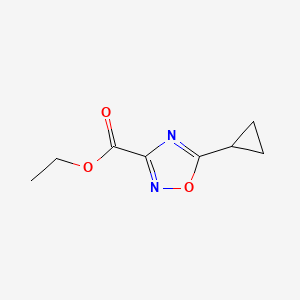
2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
Vue d'ensemble
Description
2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (BMPAA) is a synthetic compound that has been used in a range of scientific research applications. BMPAA has been found to have a range of biochemical and physiological effects, and its use in laboratory experiments has been linked to a range of advantages and limitations.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of 2-(4-morpholinyl)- and 2-(piperazinyl)-5-(benzyl)thiazol-4-ones, highlighting its utility in forming complex thiazolones (Obushak et al., 2007).
- It is instrumental in the formation of 1, 4-Benzoxazine Analogues with significant antibacterial properties (Kadian et al., 2012).
- The compound contributes to the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, useful for presenting an aspartic acid side chain (Kogan & Rawson, 1992).
Antibacterial and Antimicrobial Properties
- It's involved in the creation of pyrido(2,3-d)pyrimidine antibacterial agents, showing effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
- Fluoroquinolone compounds synthesized using this compound have demonstrated notable antibacterial activity (Li et al., 2004).
Pharmaceutical Research
- It plays a role in the oxidative metabolism of novel antidepressants, as seen in studies involving Lu AA21004, indicating its relevance in drug metabolism studies (Hvenegaard et al., 2012).
- The compound has been used in the synthesis of novel annelated 2-oxopiperazines, indicating potential pharmaceutical applications (Svetlana et al., 2015).
Analytical Chemistry
- It is involved in the enantioresolution of anti-HIV quinolone derivatives, showcasing its use in the separation of enantiomers for therapeutic agents (Natalini et al., 2011).
Novel Synthesis Processes
- The compound is used in the synthesis of pyridazino[4,5-b]indole derivatives, emphasizing its role in creating novel chemical structures (Monge et al., 1986).
- It contributes to the novel synthesis of 2-substituted-4H-thieno[2,3-d][1,3] oxazin-4-one derivatives, further demonstrating its utility in creating unique chemical compounds (El-Ahl, 2000).
Drug Development
- It has been used in the synthesis of new Mannich bases of arylpyridazinones, which have shown analgesic and anti-inflammatory properties (Gökçe et al., 2005).
- The compound is involved in the synthesis of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, a process that highlights its role in drug development (Ghandi et al., 2010).
Propriétés
IUPAC Name |
2-(1-benzyl-4-methyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15-7-8-16(10-11-5-3-2-4-6-11)12(14(15)19)9-13(17)18/h2-6,12H,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJJLTYQXBIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1=O)CC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Chloromethyl)-4-[(2,3-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392326.png)







![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)
![5-[(3-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392342.png)
![5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392346.png)